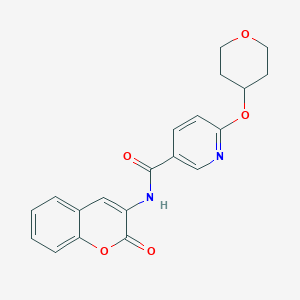

N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

6-(oxan-4-yloxy)-N-(2-oxochromen-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c23-19(22-16-11-13-3-1-2-4-17(13)27-20(16)24)14-5-6-18(21-12-14)26-15-7-9-25-10-8-15/h1-6,11-12,15H,7-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUNLBVDBUTMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-oxo-2H-chromene-3-carboxylic acid, tetrahydro-2H-pyran-4-ol, and nicotinoyl chloride.

Step 1 Formation of Intermediate: The 2-oxo-2H-chromene-3-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Step 2 Coupling Reaction: The acid chloride intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base such as triethylamine (TEA) to form the ester linkage.

Step 3 Amidation: The final step involves the reaction of the ester intermediate with nicotinoyl chloride in the presence of a base to form the desired N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: The nitro group in the nicotinamide can be reduced to an amine under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Fluorescent Probes: The chromenone moiety can be used in the design of fluorescent probes for imaging applications.

Medicine

Drug Development:

Diagnostics: Use in diagnostic assays due to its fluorescent properties.

Industry

Material Science: Incorporation into polymers and materials for enhanced properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromenone moiety can interact with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

The compound’s structural and synthetic features can be compared to related molecules documented in the literature. Below is a detailed analysis:

Structural Analogues

a. Coumarin-Amide Derivatives

- N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide (Compound 8, ) Structural Features: Shares a coumarin-carboxamide backbone but differs in substitution: a cyano-phenyl-tetrahydrochromenyl group replaces the nicotinamide-tetrahydropyran ether moiety. Synthesis: Prepared via condensation of coumarin derivatives with aldehydes and cyanoacetamide, contrasting with the amide coupling methods used for the target compound . Bioactivity: Exhibits anticancer activity, suggesting coumarin-amides as a promising scaffold for oncology research.

b. Tetrahydro-2H-pyran-4-yl Ether Derivatives

- N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide () Structural Features: Contains the same tetrahydro-2H-pyran-4-yl ether group but linked to a benzamide core instead of nicotinamide. Synthesis: Utilizes HATU/DIEA-mediated amidation, a method analogous to the target compound’s likely synthesis route . Implications: Highlights the versatility of tetrahydro-2H-pyran-4-yl ethers in enhancing solubility or binding affinity in drug-like molecules.

Crystallographic and Structural Analysis

- SHELX Suite () : Widely used for refining small-molecule crystal structures. The target compound’s structure could be resolved using SHELXL, which supports high-resolution refinement and twin analysis, critical for confirming stereochemistry and intermolecular interactions .

- WinGX/ORTEP () : These tools enable visualization of anisotropic displacement parameters, aiding in comparative analysis of molecular geometries (e.g., bond lengths, angles) between the target compound and analogues .

Functional Group Impact

- Nicotinamide vs. Benzamide Core : The nicotinamide group in the target compound may confer distinct electronic or hydrogen-bonding properties compared to benzamide derivatives, influencing target selectivity.

- Tetrahydro-2H-pyran-4-yl Ether : This substituent, present in both the target compound and ’s benzamide derivative, likely enhances metabolic stability and bioavailability compared to simpler alkoxy groups.

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a unique combination of chromenone, tetrahydropyran, and nicotinamide moieties. The synthesis typically involves several steps:

- Formation of Intermediate : Conversion of 2-oxo-2H-chromene-3-carboxylic acid to its acid chloride.

- Coupling Reaction : Reaction with tetrahydro-2H-pyran-4-ol to form an ester linkage.

- Amidation : Final reaction with nicotinoyl chloride to yield the target compound.

This multi-step synthetic route is crucial for obtaining high yields and purity, which are essential for biological testing.

The biological activity of N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Protein Interaction : The chromenone moiety can interact with proteins and nucleic acids, influencing their stability and function.

These interactions suggest a potential role in modulating biochemical pathways relevant to disease processes.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Antihyperglycemic Effects

N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has also been explored for its antihyperglycemic properties. Studies demonstrate its potential in lowering blood glucose levels in diabetic models, suggesting a mechanism that may involve the enhancement of insulin sensitivity or modulation of glucose metabolism.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Key Activities |

|---|---|---|

| Nicotinamide | Nicotinamide | Antioxidant, anti-inflammatory |

| Coumarin | Coumarin | Antimicrobial, anticoagulant |

| Tetrahydropyran Derivatives | Tetrahydropyran | Various biological activities |

The combination of these structural elements in N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide results in a compound with diverse biological activities not typically found in simpler analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in diabetic rats when administered at varying doses over four weeks.

- Results : Reduction in malondialdehyde (MDA) levels by 30% compared to control groups.

-

Research on Antihyperglycemic Effects : Another study assessed the impact on blood glucose levels in streptozotocin-induced diabetic mice.

- Results : A dose-dependent decrease in blood glucose was observed, with a maximum reduction of 40% at the highest dose tested.

These findings underscore the therapeutic potential of N-(2-oxo-2H-chromen-3-y)-6((tetrahydro - 2H-pyran - 4 - yl) oxy) nicotinamide as a candidate for further development in treating oxidative stress-related conditions and diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.